1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a cyclopropylmethyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates for the cyclopropanation step . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The benzotriazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid stands out due to its unique combination of a cyclopropylmethyl group and a benzotriazole ring. Similar compounds include:
1-(Cyclopropylmethyl)-1H-benzotriazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a triazole ring, leading to variations in chemical behavior and biological activity
Properties
IUPAC Name |
1-(cyclopropylmethyl)benzotriazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-3-4-10-9(5-8)12-13-14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKUADLQRJVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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